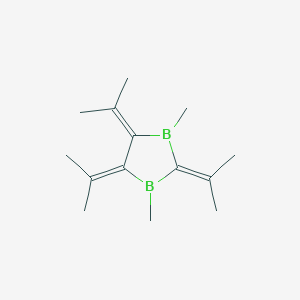![molecular formula C13H16 B14276215 2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene CAS No. 137915-60-7](/img/structure/B14276215.png)
2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hex-4-YN-1-YL)bicyclo[221]hepta-2,5-diene is a compound that belongs to the class of bicyclic hydrocarbons This compound is characterized by its unique structure, which includes a bicyclo[221]hepta-2,5-diene core with a hex-4-yn-1-yl substituent The bicyclo[22
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction between cyclopentadiene and acetylene derivatives to form the bicyclo[2.2.1]hepta-2,5-diene core . The hex-4-yn-1-yl substituent can be introduced through subsequent alkylation reactions using appropriate alkynyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale Diels-Alder reactions followed by alkylation processes. The reaction conditions are optimized to ensure high yields and purity of the final product. Catalysts such as rhodium complexes are often employed to enhance the efficiency of these reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position, using reagents like sodium amide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium amide in liquid ammonia.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted alkynes.
Wissenschaftliche Forschungsanwendungen
2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene involves its interaction with molecular targets through its reactive alkyne and diene moieties. These interactions can lead to the formation of covalent bonds with biological macromolecules, thereby modulating their function . The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in chemical biology and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Norbornadiene: Shares the bicyclo[2.2.1]hepta-2,5-diene core but lacks the hex-4-yn-1-yl substituent.
Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer: A rhodium complex of norbornadiene used as a catalyst.
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A derivative with carboxylate groups instead of the alkyne substituent.
Uniqueness
2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene is unique due to its combination of a strained bicyclic core and a reactive alkyne substituent. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
CAS-Nummer |
137915-60-7 |
|---|---|
Molekularformel |
C13H16 |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
2-hex-4-ynylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C13H16/c1-2-3-4-5-6-12-9-11-7-8-13(12)10-11/h7-9,11,13H,4-6,10H2,1H3 |
InChI-Schlüssel |
PFPUNAZWOLBSQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCCCC1=CC2CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



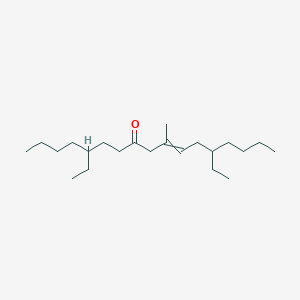
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)

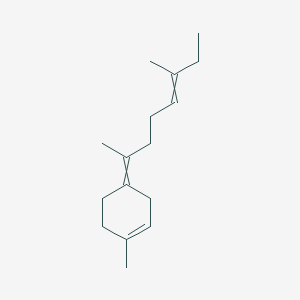
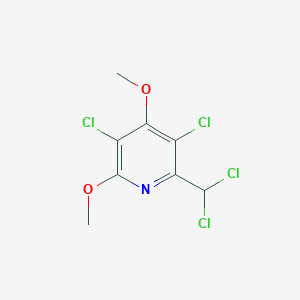
![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
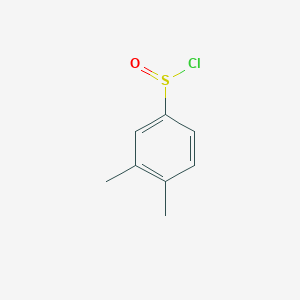
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
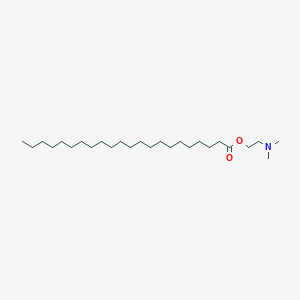

![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)

